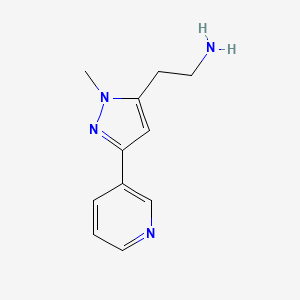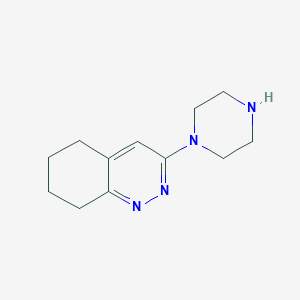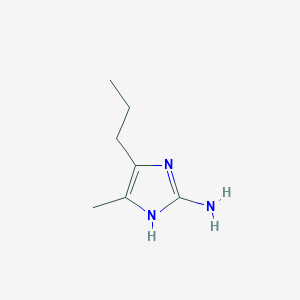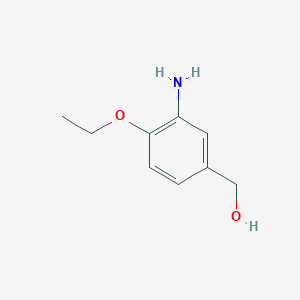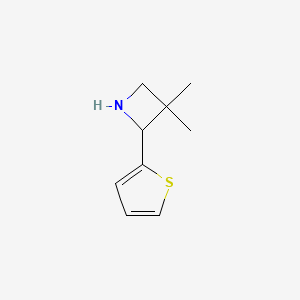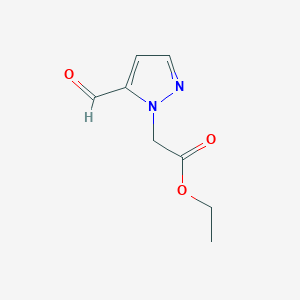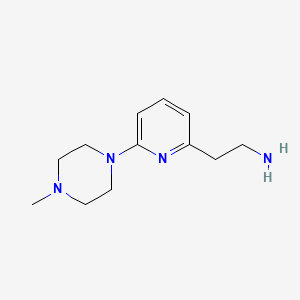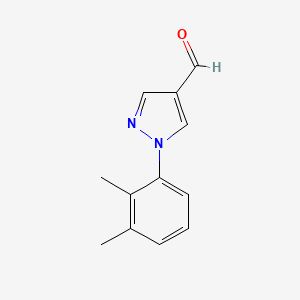
1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
“1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbaldehyde” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an aldehyde group (-CHO), and a phenyl group that is substituted with two methyl groups .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions or substitution reactions . For instance, the pyrazole ring can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a phenyl ring through a single bond. The phenyl ring would have two methyl groups attached to it. Additionally, there would be an aldehyde group attached to the pyrazole ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the aldehyde group, which is often reactive. It could undergo nucleophilic addition reactions, oxidation, and reduction reactions. The pyrazole ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the functional groups present. For instance, the presence of the aldehyde group could make this compound polar, and therefore, soluble in polar solvents .Applications De Recherche Scientifique
Novel Compound Synthesis
- Synthesis of Pyrazole Derivatives : A study by Hote and Lokhande (2014) reported the synthesis of novel 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, highlighting the versatility of 1H-pyrazole-4-carbaldehyde in creating new chemical structures.
Biological Activities
- Anti-inflammatory, Antioxidant, and Antimicrobial Agents : Bandgar et al. (2009) synthesized a series of pyrazole chalcones exhibiting significant anti-inflammatory, antioxidant, and antimicrobial activities, derived from 1H-pyrazole-4-carbaldehyde, showcasing its potential in drug development (Bandgar et al., 2009).
Material Science Applications
- Dyeing Properties : The study by Bagdatli and Ocal (2012) focused on synthesizing heterocycles with dyeing properties using 5-pyrazolones, indicating the potential of 1H-pyrazole-4-carbaldehyde derivatives in the textile industry.
Anticonvulsant and Analgesic Studies
- Anticonvulsant and Analgesic Properties : Research by Viveka et al. (2015) explored new compounds from 1H-pyrazole-4-carbaldehyde for anticonvulsant and analgesic activities, highlighting its applicability in therapeutic drugs (Viveka et al., 2015).
Chemical Characterization
- Spectroscopic and Crystallographic Studies : Various studies have focused on the chemical characterization of 1H-pyrazole-4-carbaldehyde derivatives, establishing their structural properties through techniques like X-ray crystallography and NMR spectroscopy (Loh et al., 2013).
Drug Discovery and Design
- Potential in Drug Discovery : The compounds derived from 1H-pyrazole-4-carbaldehyde show promising activities in various biological assays, making them potential candidates for further drug discovery research (Sudha et al., 2021).
Pharmaceutical Applications
- Pharmaceutical Compounds Synthesis : Studies like that by Ramadan and El‐Helw (2019) have demonstrated efficient synthesis methods for pharmaceutical compounds incorporating 1H-pyrazole-4-carbaldehyde.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-3-5-12(10(9)2)14-7-11(8-15)6-13-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHWLAJFWISYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(C=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methylspiro[4.5]decan-8-amine](/img/structure/B1470329.png)
![4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1470330.png)

